molecular formula C7H7ClN2O B1351506 N-(2-chloropyridin-3-yl)acetamide CAS No. 21352-19-2

N-(2-chloropyridin-3-yl)acetamide

Cat. No. B1351506
Key on ui cas rn: 21352-19-2
M. Wt: 170.59 g/mol
InChI Key: KWZIDENWDCKKPW-UHFFFAOYSA-N
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Patent
US08987269B2

Procedure details

To a mixture of 3-chloropyridin-2-amine (S-1) (12.8 g, 100 mmol) and Et3N (3 mL) in dried DCM (50 mL) was added acetyl chloride (8 mL) dropwise. The reaction was stirred at room temperature overnight, then adjusted to pH about 7 with an aqueous NaHCO3 solution, and extracted with DCM. The organic layer was washed with water, dried over Na2SO4, and concentrated to afford the title compound (17.1 g). MS (m/z): 171.6 (M+1)+.
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3](N)=[N:4]C=[CH:6][CH:7]=1.CC[N:11](CC)CC.[C:16](Cl)(=[O:18])[CH3:17].C([O-])(O)=O.[Na+].[CH2:25]([Cl:27])Cl>>[Cl:27][C:25]1[C:6]([NH:11][C:16](=[O:18])[CH3:17])=[CH:7][CH:2]=[CH:3][N:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
ClC=1C(=NC=CC1)N
Name
Quantity
3 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=CC=C1NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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